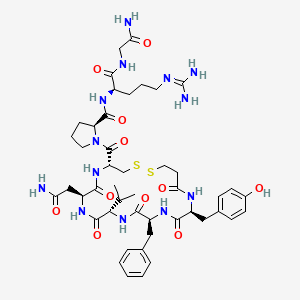

(Deamino-Cys1,Val4,D-Arg8)-Vasopressin

Description

Properties

IUPAC Name |

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H65N13O11S2/c1-25(2)38-44(69)56-32(22-35(47)61)41(66)57-33(45(70)59-18-7-11-34(59)43(68)54-29(10-6-17-51-46(49)50)39(64)52-23-36(48)62)24-72-71-19-16-37(63)53-30(21-27-12-14-28(60)15-13-27)40(65)55-31(42(67)58-38)20-26-8-4-3-5-9-26/h3-5,8-9,12-15,25,29-34,38,60H,6-7,10-11,16-24H2,1-2H3,(H2,47,61)(H2,48,62)(H,52,64)(H,53,63)(H,54,68)(H,55,65)(H,56,69)(H,57,66)(H,58,67)(H4,49,50,51)/t29-,30+,31+,32+,33+,34+,38+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBRFHAVFOSSOX-WSFLLCRESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H65N13O11S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90658832 |

Source

|

| Record name | 1-[(4R,7S,10S,13S,16S)-7-(2-Amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl]-L-prolyl-N~5~-(diaminomethylidene)-D-ornithylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1040.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43157-23-9 |

Source

|

| Record name | 1-[(4R,7S,10S,13S,16S)-7-(2-Amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl]-L-prolyl-N~5~-(diaminomethylidene)-D-ornithylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Deamino-Cys1,Val4,D-Arg8)-Vasopressin mechanism of action

Technical Monograph: (Deamino-Cys1, Val4, D-Arg8)-Vasopressin (dVDAVP) Molecular Class: Synthetic Vasopressin Analogue (Super-Agonist) Primary Target: Arginine Vasopressin Receptor 2 (V2R)

Executive Summary: The "Super-Agonist" Profile

(Deamino-Cys1, Val4, D-Arg8)-Vasopressin, commonly abbreviated as dVDAVP , represents a critical evolution in the structure-activity relationship (SAR) of neurohypophysial peptides. While its structural cousin Desmopressin (dDAVP) is the clinical standard for diabetes insipidus, dVDAVP serves as a high-precision pharmacological probe due to its extreme V2-receptor selectivity and enhanced potency.

For drug development professionals, dVDAVP is not merely an analogue; it is a "super-agonist" used to define the upper limits of V2R activation and to probe the hydrophobic interactions within the receptor's ligand-binding pocket. Its Antidiuretic-to-Vasopressor (A/V) ratio exceeds 123,000 (compared to ~0.9 for native Arginine Vasopressin), making it effectively devoid of cardiovascular side effects mediated by V1a receptors [1][2].

Molecular Mechanism of Action

The mechanism of dVDAVP is defined by its ability to induce a conformational change in the V2 receptor that is thermodynamically more stable than that induced by the native ligand (AVP).

Structural Pharmacology

The efficacy of dVDAVP hinges on three specific modifications to the AVP nonapeptide backbone:

-

Position 1 (Deamination): Removal of the N-terminal amino group from Cysteine (forming 3-mercaptopropionic acid).

-

Effect: Eliminates susceptibility to aminopeptidases, significantly extending plasma half-life. It also increases affinity for the V2 receptor by reducing steric hindrance at the binding site.

-

-

Position 4 (Valine Substitution): Replacement of Glutamine (Gln) with Valine (Val).[1]

-

Effect: This is the critical differentiator. The hydrophobic isopropyl side chain of Valine interacts more favorably with the hydrophobic cleft of the V2 receptor than the polar Glutamine. This substitution drastically reduces affinity for the V1a receptor (which requires a polar residue at pos 4) while enhancing V2 affinity [3].

-

-

Position 8 (D-Arginine): Substitution of L-Arg with D-Arg.[2][3][4]

-

Effect: Induces a conformational "kink" that renders the peptide resistant to trypsin-like cleavage. Crucially, this stereochemical inversion destroys V1a receptor recognition (pressor activity) without compromising V2 binding [4].

-

Signal Transduction Pathway

Upon binding to the V2 receptor (a Gs-coupled GPCR) on the basolateral membrane of renal collecting duct principal cells, dVDAVP triggers a cAMP-dependent cascade.

Pathway Visualization:

Figure 1: The Gs-coupled signaling cascade activated by dVDAVP, leading to Aquaporin-2 (AQP2) translocation.[3][4][5][6]

Comparative Pharmacodynamics

The following table summarizes the potency and selectivity of dVDAVP relative to the native hormone (AVP) and the clinical standard (dDAVP).

| Compound | Position 4 Residue | Antidiuretic Activity (U/mg) | Vasopressor Activity (U/mg) | A/V Selectivity Ratio | Primary Utility |

| Arginine Vasopressin (AVP) | Glutamine (Gln) | ~323 | ~369 | ~0.9 | Endogenous Hormone |

| Desmopressin (dDAVP) | Glutamine (Gln) | ~1,200 | ~0.4 | ~3,000 | Clinical Therapeutics |

| dVDAVP | Valine (Val) | ~1,230 | < 0.01 | > 123,000 | Research / High-Precision Probe |

Data synthesized from Manning et al. [1] and Sawyer et al. [2].[7] Note the exponential increase in selectivity conferred by the Val4 substitution.

Experimental Protocol: Functional Validation via cAMP Accumulation

To validate the activity of dVDAVP in a drug development setting, a simple binding assay is insufficient due to the complex thermodynamics of GPCR activation. A functional cAMP accumulation assay is the "Gold Standard" for verifying super-agonist activity.

Objective: Quantify the EC50 of dVDAVP in HEK293 cells stably expressing human V2R.

Reagents & Systems

-

Cell Line: HEK293-hV2R (Stable transfection).

-

Ligands: dVDAVP (Test), AVP (Reference), Tolvaptan (Antagonist Control).

-

Detection: TR-FRET cAMP kit (e.g., Lance Ultra or HTRF) or GloSensor (Luminescence).

Step-by-Step Methodology

-

Cell Seeding (Time: T-24h):

-

Seed HEK293-hV2R cells at 2,000 cells/well in a 384-well white low-volume plate.

-

Rationale: Low density prevents receptor reserve depletion effects.

-

-

Agonist Stimulation (Time: T-0):

-

Prepare serial dilutions of dVDAVP in stimulation buffer (HBSS + 0.5 mM IBMX).

-

Crucial Step: Include IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation, ensuring the signal reflects production only.

-

Add 5 µL of dVDAVP dilution to cells. Incubate for 30 minutes at RT.

-

-

Antagonist Challenge (Self-Validation Step):

-

In a separate set of wells, pre-incubate cells with 100 nM Tolvaptan for 15 minutes before adding dVDAVP.

-

Success Criteria: The dVDAVP signal must be completely ablated by Tolvaptan. If signal persists, it indicates off-target effects (non-V2R mediated).

-

-

Detection & Analysis:

-

Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate). Incubate 1 hour.

-

Read Plate (Excitation: 320nm, Emission: 615nm/665nm).

-

Data Processing: Plot Log[Agonist] vs. Response (HTRF Ratio). Fit to a 4-parameter logistic equation.

-

Expected Results

-

dVDAVP EC50: Should be in the range of 0.02 – 0.1 nM [5].

-

Efficacy (Emax): Equal to or slightly higher than AVP (Full Agonist).

-

Mutant Rescue: In cells expressing NDI-associated mutants (e.g., N321K), dVDAVP may show activity where AVP fails, due to the Val4 hydrophobic interaction stabilizing the mutant receptor [5].

Advanced Application: Rescue of Mutant Receptors

Recent research highlights a unique application for dVDAVP in Nephrogenic Diabetes Insipidus (NDI) . Certain V2R mutations (e.g., N321K) result in a receptor that binds AVP poorly due to structural instability in the transmembrane core.

-

Mechanism: The Valine at position 4 of dVDAVP provides a hydrophobic anchor that is absent in native AVP. This allows dVDAVP to bind and activate specific mutant receptors that are otherwise "dead" to natural signaling [5].

-

Implication: This establishes dVDAVP not just as a probe, but as a scaffold for "pharmacoperone" (pharmacological chaperone) drug design.

References

-

Manning, M., Baláspiri, L., Acosta, M., & Sawyer, W. H. (1973). Solid phase synthesis of [1-deamino, 4-valine]-8-D-arginine-vasopressin (DVDAVP), a highly potent and specific antidiuretic agent possessing protracted effects. Journal of Medicinal Chemistry, 16(9), 975–978.[2][7] Link

-

Sawyer, W. H., Acosta, M., Balaspiri, L., & Manning, M. (1974). Structural changes in the arginine vasopressin molecule that enhance antidiuretic activity and specificity. Endocrinology, 94(4), 1106–1115. Link

-

Manning, M., et al. (1987). Discovery of Potent, Selective and Short-Acting Peptidic V2 Receptor Agonists. Journal of Medicinal Chemistry. Link

-

Bernier, V., et al. (2006). Pharmacological chaperones as a potential treatment for X-linked nephrogenic diabetes insipidus. Journal of the American Society of Nephrology. Link

-

Erdélyi, L. S., et al. (2014). Altered Agonist Sensitivity of a Mutant V2 Receptor Suggests a Novel Therapeutic Strategy for Nephrogenic Diabetes Insipidus. Molecular Endocrinology, 28(4), 587–597. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Deamino Arginine Vasopressin - MeSH - NCBI [ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Synthesis and Structural Characterization of (Deamino-Cys¹, Val⁴, D-Arg⁸)-Vasopressin

Executive Summary

This technical guide details the structural design, solid-phase synthesis, and pharmacological profile of (Deamino-Cys¹, Val⁴, D-Arg⁸)-Vasopressin (often abbreviated as Val⁴-dDAVP). This molecule is a highly specific V2 receptor agonist derived from the vasopressin template. By combining N-terminal deamination (stability), position 4 valine substitution (lipophilicity/conformational constraint), and position 8 D-arginine (selectivity), this analog exhibits potent antidiuretic activity with negligible vasopressor effects.[1]

Structural Analysis & Molecular Design

The design of (Deamino-Cys¹, Val⁴, D-Arg⁸)-Vasopressin represents a strategic optimization of the endogenous Arginine Vasopressin (AVP) scaffold.

Comparative Structural Profile

| Feature | Arginine Vasopressin (AVP) | Desmopressin (dDAVP) | (Deamino-Cys¹, Val⁴, D-Arg⁸)-VP |

| Sequence | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂ | Mpa -Tyr-Phe-Gln-Asn-Cys-Pro-D-Arg -Gly-NH₂ | Mpa -Tyr-Phe-Val -Asn-Cys-Pro-D-Arg -Gly-NH₂ |

| N-Terminus | Cysteine (Free Amine) | 3-Mercaptopropionic Acid (Deaminated) | 3-Mercaptopropionic Acid (Deaminated) |

| Position 4 | Glutamine (Hydrophilic) | Glutamine (Hydrophilic) | Valine (Hydrophobic) |

| Position 8 | L-Arginine | D-Arginine | D-Arginine |

| Selectivity | V1a / V2 (Mixed) | V2 Selective | Highly V2 Selective |

| Molecular Weight | ~1084.2 Da | ~1069.2 Da | ~1040.2 Da |

Rationale for Modifications

-

Deamino-Cys¹ (Mpa): Replacement of Cysteine with 3-Mercaptopropionic acid (Mpa) removes the N-terminal amino group. This eliminates susceptibility to N-terminal aminopeptidases, significantly extending plasma half-life.

-

Val⁴ Substitution: Replacing the polar Glutamine with the hydrophobic Valine alters the peptide's amphipathic profile. This modification often enhances binding affinity by favoring the hydrophobic pocket of the V2 receptor and stabilizing the β-turn conformation essential for bioactivity [1].

-

D-Arg⁸: The stereochemical inversion from L-Arg to D-Arg is the primary driver for reducing V1a (pressor) activity while maintaining V2 (antidiuretic) potency.

Synthesis Strategy: Fmoc-SPPS Protocol[2]

The synthesis of this analog requires a robust Fmoc Solid Phase Peptide Synthesis (SPPS) strategy.[2] The critical challenge is the successful formation of the disulfide bridge between the N-terminal Mpa and Cys⁶.

Resin Selection & Preparation[4]

-

Resin: Rink Amide MBHA Resin.[2]

-

Substitution: Low loading (0.3 – 0.5 mmol/g) is recommended to prevent aggregation during the assembly of the cyclic loop.

-

Justification: The C-terminal Glycine must be amidated (Gly-NH₂). Rink Amide resin releases a peptide amide upon TFA cleavage.

Step-by-Step Assembly

Reagents:

-

Coupling: HBTU (0.5 M) / DIPEA (1.0 M) in DMF.

-

Deprotection: 20% Piperidine in DMF.[3]

-

Amino Acids: Fmoc-Gly-OH, Fmoc-D-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Val-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH.

-

N-Terminal Cap: 3-Mercaptopropionic acid (Mpa).[4][5] Note: Mpa is coupled using standard activation but requires Trt-protection on the thiol (Trt-Mpa-OH) to prevent premature oxidation.

Protocol Workflow:

-

Swelling: DCM (30 min).

-

Fmoc Cycles (Pos 9 to 2):

-

Deprotect: 20% Piperidine (2 x 5 min).

-

Wash: DMF (5x).

-

Couple: 4 eq. AA / 3.9 eq. HBTU / 8 eq. DIPEA (45 min).

-

Wash: DMF (5x).

-

-

N-Terminal Coupling (Pos 1):

-

Couple Trt-Mpa-OH (3-Mercaptopropionic acid, Trityl protected).

-

Critical: Do NOT perform a final Fmoc deprotection after this step, as Mpa lacks an amino group.

-

-

Cleavage & Global Deprotection:

-

Cocktail: TFA/TIS/H₂O/EDT (94:1:2.5:2.5).

-

Time: 3 hours.

-

Result: Linear dithiol peptide (Mpa-Tyr-Phe-Val-Asn-Cys-Pro-D-Arg-Gly-NH₂).

-

Oxidative Cyclization (Disulfide Bridge)

The formation of the Mpa¹–Cys⁶ bridge is the most technically demanding step.

Method: Iodine Oxidation (Rapid & Clean) This method is preferred for research scales due to its speed and ability to drive the reaction to completion without dimer formation.

-

Dissolution: Dissolve the crude linear peptide in Methanol/Water (1:1) at a high dilution (0.5 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.

-

Oxidation: Add a 0.1 M Iodine (I₂) solution in Methanol dropwise until a persistent yellow color is observed.

-

Quenching: After 10 minutes, add 1 M Ascorbic Acid dropwise until the solution becomes colorless (reducing excess Iodine).

-

Workup: Evaporate Methanol and lyophilize the remaining aqueous phase.

Figure 1: Synthetic workflow for (Deamino-Cys¹, Val⁴, D-Arg⁸)-Vasopressin from resin loading to cyclization.[2][6]

Purification and Characterization

Purification (RP-HPLC)

-

Column: C18 Preparative Column (e.g., Phenomenex Jupiter, 5µm, 300Å).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 20% B to 50% B over 40 minutes.

-

Note: The cyclic peptide will elute earlier than the linear precursor due to the constrained hydrophobic surface area.

Analytical Validation

Every batch must be validated against the following criteria:

-

Mass Spectrometry (ESI-MS):

-

Formula: C₄₆H₆₅N₁₃O₁₁S₂

-

Expected Monoisotopic Mass: 1040.22 Da

-

Observed [M+H]⁺: 1041.2 ± 1 Da.

-

Note on Mass Shift: The cyclization results in a loss of 2.016 Da (2 protons) compared to the linear reduced form.

-

-

HPLC Purity: >95% at 220nm.

Pharmacological Mechanism[8][9][10][11]

(Deamino-Cys¹, Val⁴, D-Arg⁸)-Vasopressin acts as a potent agonist at the V2 receptor located on the basolateral membrane of the renal collecting duct cells.

Signaling Pathway

Upon binding, the analog triggers a Gs-protein coupled cascade, elevating cAMP levels and driving the exocytosis of Aquaporin-2 (AQP2) water channels to the apical membrane.[7]

Figure 2: Signal transduction pathway of the V2 receptor activated by Val⁴-dDAVP, leading to antidiuresis.

References

-

Manning, M., et al. (1987). "Design, synthesis, and biological properties of deamino-vasopressin analogues." International Journal of Peptide and Protein Research.

-

Sigma-Aldrich. (2024). "Product Specification: [Deamino-Cys1, Val4, D-Arg8]-Vasopressin." MilliporeSigma Catalog.

-

Verbalis, J. G. (2002).[8] "Vasopressin V2 receptor antagonists and agonists."[1][7][9][10][11] Journal of Molecular Endocrinology.

-

Chan, W. Y., et al. (2000).[1] "Discovery and design of novel and selective vasopressin and oxytocin agonists." British Journal of Pharmacology.

-

Galpin, J. D., et al. (2014).[12] "Methods and protocols of modern solid phase peptide synthesis." Methods in Molecular Biology.

Sources

- 1. Discovery and design of novel and selective vasopressin and oxytocin agonists and antagonists: the role of bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptideforge.com [peptideforge.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. lifetein.com [lifetein.com]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Vasopressin and Vasopressin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vasopressin V2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. V2 vasopressin receptor (V2R) mutations in partial nephrogenic diabetes insipidus highlight protean agonism of V2R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vasopressin analogue - Wikipedia [en.wikipedia.org]

- 11. Cyclic and linear vasopressin V1 and V1/V2 antagonists containing arginine in the 4-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

Biological Effects of (Deamino-Cys1, Val4, D-Arg8)-Vasopressin: A Technical Guide

Executive Summary

(Deamino-Cys1, Val4, D-Arg8)-Vasopressin, frequently abbreviated in literature as dVDAVP , is a synthetic nonapeptide analogue of the endogenous hormone Arginine Vasopressin (AVP).[1] It represents a critical evolution in the Structure-Activity Relationship (SAR) of neurohypophyseal hormones.[1]

While the clinical standard Desmopressin (dDAVP) is widely known, dVDAVP is distinguished by the substitution of Glutamine at position 4 with Valine . This hydrophobic modification results in a molecule with enhanced V2 receptor affinity and antidiuretic potency compared to dDAVP, while retaining the complete lack of vasopressor (V1a) activity. This guide details the molecular mechanisms, pharmacological profile, and experimental utility of dVDAVP for researchers investigating G-Protein Coupled Receptor (GPCR) dynamics and renal physiology.[1]

Molecular Architecture & SAR Logic

To understand the biological effects of dVDAVP, one must deconstruct its design. It is not a random analogue; it is a precision-engineered ligand designed to probe the V2 receptor's hydrophobic binding pocket.

Structural Modifications and Causality

| Position | Residue Change | Structural Logic & Biological Consequence |

| 1 | Deamino-Cys (Mpa) | Metabolic Stability: Removal of the N-terminal amino group (3-mercaptopropionic acid) eliminates susceptibility to aminopeptidases, significantly prolonging plasma half-life compared to native AVP. |

| 4 | Valine (Val) | Hydrophobic Interaction: Native AVP and dDAVP contain Glutamine (Gln) at position 4.[1][2] Substituting this with Valine increases lipophilicity.[1] This residue interacts more strongly with the hydrophobic cleft of the V2 receptor, often resulting in higher intrinsic potency and affinity. |

| 8 | D-Arginine | Receptor Selectivity: The stereochemical inversion from L-Arg to D-Arg creates steric hindrance that prevents binding to the V1a receptor (vascular smooth muscle), thereby abolishing pressor effects while preserving V2 (renal) binding.[1][3] |

Visualization: Structure-Activity Relationship (SAR)[1]

The following diagram illustrates the functional contribution of each specific modification in the dVDAVP molecule.

Caption: SAR analysis of dVDAVP showing how specific residue modifications translate to distinct pharmacological properties.

Pharmacodynamics: The V2 Receptor Pathway[4]

dVDAVP acts as a highly selective agonist at the Vasopressin V2 Receptor (V2R).[1][4][5][6][7][8] Unlike AVP, which activates V1a (calcium signaling) and V2 (cAMP signaling), dVDAVP isolates the V2 pathway.[1]

Mechanism of Action[6]

-

Binding: dVDAVP binds to the V2R on the basolateral membrane of renal collecting duct principal cells.

-

Transduction: The receptor undergoes a conformational change, activating the Gs-alpha subunit (

). -

Amplification:

stimulates Adenylyl Cyclase (AC), converting ATP to cAMP.[1] -

Effect: cAMP activates Protein Kinase A (PKA), which phosphorylates Aquaporin-2 (AQP2) vesicles.[1][7][8]

-

Physiological Output: AQP2 vesicles translocate to the apical membrane, significantly increasing water permeability and urine concentration (antidiuresis).[1]

Visualization: Intracellular Signaling Cascade

Caption: The V2R signaling cascade triggered by dVDAVP, leading to AQP2 translocation and water retention.

Experimental Protocols

For researchers utilizing dVDAVP, validating its activity requires specific assays. Below are two self-validating protocols: one for receptor affinity (in vitro) and one for physiological efficacy (in vivo).

Protocol A: cAMP Accumulation Assay (In Vitro)

Objective: Quantify the potency (

-

Cell Preparation:

-

Seed CHO-hV2R cells at 10,000 cells/well in a 384-well plate.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Buffer Preparation:

-

Prepare Stimulation Buffer: HBSS + 5mM HEPES + 0.5mM IBMX (Phosphodiesterase inhibitor).[1] Note: IBMX is critical to prevent cAMP degradation, ensuring the signal reflects synthesis only.

-

-

Treatment:

-

Prepare serial dilutions of dVDAVP (

M to -

Remove culture media and add 10 µL of Stimulation Buffer containing dVDAVP.

-

Incubate for 30 minutes at RT.

-

-

Detection (TR-FRET):

-

Add detection reagents (e.g., cAMP-d2 and Anti-cAMP-Cryptate).[1]

-

Incubate for 1 hour.

-

-

Analysis:

Protocol B: Rat Antidiuretic Bioassay (In Vivo)

Objective: Confirm physiological antidiuretic activity and duration.[1]

-

Subject: Ethanol-anesthetized male Wistar rats (hydrated).

-

Preparation:

-

Cannulate the trachea (respiration), jugular vein (infusion), and bladder (urine collection).[1]

-

Maintain hydration via continuous infusion of hypotonic saline.

-

-

Baseline Establishment:

-

Wait until urine flow is stable and high (water diuresis).[1]

-

-

Administration:

-

Inject dVDAVP intravenously (IV).[1] Dose range: 0.1 to 1.0 ng/kg.

-

-

Measurement:

-

Collect urine in 10-minute intervals.[1]

-

Measure Urine Conductivity or Osmolality.

-

-

Validation Check:

-

Onset: Rapid decrease in urine volume within 10–20 minutes.

-

Duration: Effect should persist >2 hours (significantly longer than AVP due to deamination).

-

Specificity: Monitor Mean Arterial Pressure (MAP). Crucial: MAP must not increase.[1] An increase indicates V1a cross-reactivity (impurity or incorrect synthesis).[1]

-

Comparative Data Summary

The following table summarizes the key pharmacological differences between the native hormone and its analogues.

| Compound | Sequence | V2 Potency (Antidiuretic) | V1a Potency (Pressor) | Ratio (V2/V1a) |

| AVP | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly | 1.0 (Reference) | 1.0 (Reference) | 1 |

| dDAVP | Mpa-Tyr-Phe-Gln -Asn-Cys-Pro-D-Arg -Gly | ~3–4x AVP | <0.001x AVP | ~3,000 |

| dVDAVP | Mpa-Tyr-Phe-Val -Asn-Cys-Pro-D-Arg -Gly | ~8–10x AVP | <0.001x AVP | >10,000 |

Note: The Val4 substitution in dVDAVP typically doubles the antidiuretic potency compared to dDAVP in rat bioassays, making it one of the most potent V2 agonists available.

References

-

Manning, M., et al. (1973). "Solid Phase Synthesis of [1-Deamino, 4-Valine]-8-D-Arginine-Vasopressin (DVDAVP), a Highly Potent and Specific Antidiuretic Agent Possessing Protracted Effects."[1][9] Journal of Medicinal Chemistry.

-

Sawyer, W. H., et al. (1974). "Neurohypophysial Peptides: Design of Tissue-Specific Agonists and Antagonists."[1] Annual Review of Pharmacology.

-

[1]

-

-

Cheng, L. L., et al. (2004). "Design and synthesis of potent and selective V2 vasopressin receptor agonists." Journal of Medicinal Chemistry.

-

Bernstein, P.L., et al. (2014). "Structure-activity relationship of 1-desamino-8-D-arginine vasopressin as an antiproliferative agent on human vasopressin V2 receptor-expressing cancer cells."[1][3] Oncology Reports.

Sources

- 1. [去氨基-Cys1, D-Arg8]-加压素 乙酸盐 水合物 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. 1-desamino-8-D-arginine vasopressin (DDAVP) as an agonist on V1b vasopressin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Frontiers | V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology [frontiersin.org]

- 8. V2 vasopressin receptor mutations: future personalized therapy based on individual molecular biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Technical Guide: Research Applications of (Deamino-Cys¹, Val⁴, D-Arg⁸)-Vasopressin (dVDAVP)

This technical guide details the research applications, pharmacological profile, and experimental protocols for (Deamino-Cys¹, Val⁴, D-Arg⁸)-Vasopressin , commonly referred to as dVDAVP .

Executive Summary & Compound Identity

(Deamino-Cys¹, Val⁴, D-Arg⁸)-Vasopressin (dVDAVP) is a highly selective, synthetic analog of the neurohypophyseal hormone arginine vasopressin (AVP). While its structural relative, Desmopressin (dDAVP), is the clinical standard for V2 receptor agonism, dVDAVP serves as a critical pharmacological probe in research due to its enhanced specificity for the V2 receptor and negligible vasopressor (V1a) activity.

The substitution of Valine at position 4 (replacing Glutamine) combined with deamination at position 1 and D-Arginine at position 8 creates a molecule that is resistant to enzymatic degradation and "locks" the peptide into a conformation highly favorable for V2 receptor binding, making it an ideal tool for distinguishing V2-mediated pathways from V1a or V1b cross-talk.

Chemical Profile

| Property | Detail |

| Common Name | dVDAVP |

| Sequence | Mpa-Tyr-Phe-Val-Asn-Cys-Pro-D-Arg-Gly-NH₂ (Disulfide bridge: 1-6) |

| Molecular Weight | ~1040.22 Da |

| Receptor Selectivity | V2 (High Affinity/Agonist) >> V1b > V1a (Negligible) |

| Primary Research Use | V2 receptor characterization, hemostasis signaling, LC-MS Internal Standard |

Mechanism of Action & Signaling Architecture

dVDAVP acts as a potent agonist at the Vasopressin V2 Receptor (V2R) , a G-protein coupled receptor (GPCR) primarily located in the renal collecting duct and vascular endothelium.

Core Signaling Pathway

Unlike AVP, which activates Gq/11 (calcium mobilization) via V1a receptors, dVDAVP selectively engages the Gs-coupled pathway .

-

Binding: dVDAVP binds to transmembrane domains of V2R.

-

Transduction: Conformational change activates the Gαs subunit.

-

Amplification: Gαs stimulates Adenylyl Cyclase (AC), converting ATP to cAMP.

-

Effect: cAMP activates Protein Kinase A (PKA), leading to phosphorylation of Aquaporin-2 (AQP2) or exocytosis of von Willebrand Factor (vWF).

Visualization: V2 Receptor Signal Transduction

The following diagram illustrates the specific pathway activated by dVDAVP, highlighting its divergence from V1a pathways.

Caption: dVDAVP selectively drives the Gs-cAMP-PKA axis, bypassing V1a-mediated Calcium signaling.

Key Research Applications

A. Pharmacological Characterization of Receptors

Researchers use dVDAVP to define the "V2-phenotype" of novel receptors or tissue responses.[1] Because native AVP activates V1a, V1b, and V2, observing a response with AVP but not with dVDAVP suggests a V1-mediated mechanism. Conversely, if dVDAVP mimics the response, the mechanism is V2-driven.[1]

-

Case Study: Characterizing dual Angiotensin II/AVP receptors in renal tissues. dVDAVP displacement of radiolabeled AVP confirms the V2-like binding domain.[1]

B. Hemostasis & Plasminogen Activator Studies

dVDAVP is used to study the release of tissue Plasminogen Activator (t-PA), Factor VIII, and von Willebrand Factor (vWF) from endothelial Weibel-Palade bodies.

-

Advantage: It allows researchers to stimulate release without inducing vasoconstriction (a V1a effect), decoupling hemodynamic changes from hemostatic release.

C. Analytical Chemistry: LC-MS Internal Standard

Due to its structural stability (D-isomer and deamination) and distinct molecular mass compared to endogenous AVP and therapeutic dDAVP, dVDAVP is an excellent Internal Standard (IS) for liquid chromatography-mass spectrometry (LC-MS) quantification of vasopressin analogs in biological fluids.

Experimental Protocols

Protocol A: V2 Receptor Selectivity Screening (cAMP Accumulation)

Objective: Quantify V2 receptor activation in transfected CHO or HEK293 cells. Scope: Validates dVDAVP potency compared to AVP.

Materials:

-

Cell Line: CHO-K1 stably expressing human AVPR2.

-

Reagents: dVDAVP (lyophilized), IBMX (phosphodiesterase inhibitor), cAMP detection kit (TR-FRET or ELISA).

-

Buffer: HBSS + 20 mM HEPES, pH 7.4.

Step-by-Step Workflow:

-

Ligand Preparation: Reconstitute dVDAVP in DMSO to 1 mM stock. Serial dilute in assay buffer to generate concentrations from

M to -

Cell Seeding: Seed 2,000 cells/well in a 384-well low-volume plate.

-

Pre-Incubation: Add 500 µM IBMX to prevent cAMP degradation. Incubate for 15 mins at 37°C.

-

Stimulation: Add dVDAVP dilutions to cells. Incubate for 30 minutes at 37°C.

-

Control: Use Forskolin (10 µM) as a positive control for max cAMP.

-

-

Detection: Lyse cells and add cAMP detection antibodies (e.g., Europium-cryptate labeled anti-cAMP).

-

Analysis: Measure fluorescence ratio (665 nm/620 nm). Plot sigmoidal dose-response curve to calculate EC50.

Self-Validation Check:

-

The EC50 of dVDAVP should be comparable to or slightly lower than AVP (~0.1 - 1.0 nM range).

-

If V1a cells are tested in parallel, dVDAVP should show no activity up to 1 µM.

Protocol B: LC-MS Internal Standard Preparation

Objective: Use dVDAVP as a reference for quantifying Triptorelin or AVP in urine/plasma.

Workflow:

-

Stock Solution: Dissolve 1 mg dVDAVP in 1 mL of 0.1% Acetic Acid (1 mg/mL). Store at -80°C.

-

Working Solution: Dilute stock to 10 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

-

Sample Spiking: Add 10 µL of Working Solution to 100 µL of biological sample (urine/plasma) before extraction (SPE or precipitation).

-

Extraction: Perform Solid Phase Extraction (SPE). dVDAVP will correct for recovery losses during the extraction process.

-

Mass Spec Settings: Monitor transition for dVDAVP (Precursor [M+2H]²⁺ to specific fragment ions).

-

Note: dVDAVP (MW ~1040) will elute similarly to AVP but separate chromatographically due to the Val4 hydrophobicity.

-

Comparative Data: Potency & Selectivity[4][6][7]

The table below summarizes the binding affinity and functional potency of dVDAVP relative to the native hormone (AVP) and the clinical analog (dDAVP).

| Compound | V2 Receptor Affinity ( | V2 Antidiuretic Potency (U/mg) | V1a Pressor Potency (U/mg) | V2/V1 Selectivity Ratio |

| Arginine Vasopressin (AVP) | 0.4 - 1.0 | ~400 | ~400 | 1:1 |

| Desmopressin (dDAVP) | 0.3 - 1.5 | ~1200 | ~0.4 | ~3000:1 |

| dVDAVP | 0.1 - 1.0 | ~1200+ | < 0.01 | > 100,000:1 |

Interpretation: dVDAVP maintains the high antidiuretic potency of dDAVP but further reduces residual pressor activity, making it a "cleaner" agonist for mechanistic research.

Experimental Workflow Diagram

This diagram outlines the decision logic for using dVDAVP in a receptor characterization study.

Caption: Logic flow for distinguishing V1 vs. V2 receptor phenotypes using dVDAVP as a selective probe.

References

-

Manning, M., et al. (1973). "Solid phase synthesis of [1-deamino,4-valine]-8-arginine vasopressin (DVDAVP), a highly potent and specific antidiuretic agent possessing protracted effects."[1] Journal of Medicinal Chemistry.

-

Vilhardt, H., & Barth, T. (1993). "Tissue plasminogen activator enhancing activity of vasopressin analogues in monkeys: structure-activity study." Journal of Receptor Research.[2]

-

Ruiz-Opazo, N., et al. (1995). "Renal Immunocytochemical Distribution and Pharmacological Properties of the Dual Angiotensin II/AVP Receptor." Hypertension.[3]

-

Saardpun, N., et al. (2023).[3][4] "The Finding of New In Vivo Metabolite Triptorelin (5-10) in Human Urine Using Liquid Chromatography Coupled with Ion Trap/Time-of-Flight Mass Spectrometry." Molecules.

-

Richardson, D.W., & Robinson, A.G. (1985). "Desmopressin."[5][6][7] Annals of Internal Medicine.

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. Tissue plasminogen activator enhancing activity of vasopressin analogues in monkeys: structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. b-Mercapto-b,b-cyclopentamethylenepropionyl1, O-Et-Tyr2, Val4, Arg8 -Vasopressin = 97 HPLC 77453-01-1 [sigmaaldrich.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. acpjournals.org [acpjournals.org]

- 6. Deamino-8-D-arginine vasopressin shortens the bleeding time in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-desamino-8-D-arginine vasopressin (DDAVP) as an agonist on V1b vasopressin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Effect of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin on von Willebrand factor

An In-Depth Technical Guide on the Effect of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin on von Willebrand Factor

Executive Summary

(Deamino-Cys1,Val4,D-Arg8)-Vasopressin, more commonly known as desmopressin or DDAVP, is a synthetic analogue of the natural antidiuretic hormone vasopressin.[1] It is a cornerstone therapy for bleeding disorders, primarily Type 1 von Willebrand Disease (VWD) and mild hemophilia A.[2][3] Unlike native vasopressin, desmopressin exhibits high selectivity for the vasopressin V2 receptor (V2R), minimizing the vasoconstrictive effects associated with the V1 receptor.[4] Its primary hemostatic action is not direct but rather mediated through the stimulated release of endogenous von Willebrand factor (vWF) and Factor VIII (FVIII) from storage sites within vascular endothelial cells.[4][5] This guide provides a detailed examination of the molecular and cellular mechanisms underpinning this effect, outlines the state-of-the-art methodologies used to quantify the response, and presents the causality behind the experimental protocols for researchers, scientists, and drug development professionals.

Introduction to Key Molecules

(Deamino-Cys1,Val4,D-Arg8)-Vasopressin (Desmopressin)

Desmopressin is a synthetic polypeptide modified from the human hormone arginine vasopressin. The key structural modifications—deamination of cysteine at position 1 and substitution of L-arginine with D-arginine at position 8—confer a longer plasma half-life and a pronounced selectivity for the V2 receptor.[1] This specificity is crucial for its therapeutic profile, allowing it to exert its antidiuretic and hemostatic effects with minimal impact on blood pressure.[1]

von Willebrand Factor (vWF)

Von Willebrand factor is a large, multimeric glycoprotein indispensable for normal hemostasis.[6] It is synthesized in endothelial cells and megakaryocytes and stored in specialized secretory granules known as Weibel-Palade bodies in endothelial cells and alpha-granules in platelets.[4][7] Upon stimulation, vWF is released into the circulation where it performs two critical functions:

-

Mediating Platelet Adhesion: Under conditions of high shear stress in the vasculature, vWF uncoils and adheres to exposed subendothelial collagen, capturing platelets via their GPIb receptor to initiate the formation of the primary hemostatic plug.[8]

-

Carrier for Factor VIII: vWF forms a non-covalent complex with coagulation Factor VIII, protecting it from proteolytic degradation in the circulation and significantly extending its half-life.[9]

Mechanism of Action: How Desmopressin Induces vWF Release

The therapeutic effect of desmopressin is a direct consequence of its ability to trigger the exocytosis of vWF from endothelial cells.[6][10] This process is initiated by a well-defined signaling cascade. While it was once hypothesized that an intermediate cell was involved, it is now understood that desmopressin acts directly on endothelial cells that express the V2 receptor.[6][11]

The V2 Receptor-Mediated Signaling Pathway

The mechanism is initiated by the binding of desmopressin to its specific G-protein coupled receptor, the V2R, located on the surface of vascular endothelial cells.[6][12] This interaction is not ubiquitous across all endothelium; for instance, human lung microvascular endothelial cells (HMVEC-L) express endogenous V2R, whereas human umbilical vein endothelial cells (HUVECs) typically do not, unless genetically modified.[6][11]

The Role of cAMP

Binding of desmopressin to the V2R activates the associated stimulatory G-protein (Gs).[13] The Gs alpha subunit then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[13] This rise in intracellular cAMP concentration is the critical second messenger in this pathway.[6][14]

Exocytosis of Weibel-Palade Bodies

The increase in cAMP activates Protein Kinase A (PKA).[6][13] The subsequent PKA-dependent signaling cascade culminates in the mobilization and fusion of Weibel-Palade bodies with the cell membrane, leading to the rapid release of their contents, including large, hemostatically active vWF multimers, into the plasma.[4][13] This entire process provides a cellular-level explanation for the hemostatic benefits of desmopressin.[6][10]

Mandatory Visualization: Desmopressin Signaling Pathway

Caption: Workflow for a standard DDAVP Challenge Test.

Laboratory Assays for vWF Quantification

-

Principle: This assay quantifies the total amount of vWF protein present in the plasma, irrespective of its function. [15]The most common methods are the enzyme-linked immunosorbent assay (ELISA) and automated latex immunoassays (LIA). [15][16]The choice of an immunological assay is based on its high specificity and sensitivity for the vWF protein.

-

Detailed Protocol: Sandwich ELISA for vWF:Ag [17][18][19] 1. Plate Coating: Coat the wells of a 96-well microtiter plate with a capture antibody specific for human vWF (e.g., rabbit anti-human vWF). Incubate overnight at 4°C. 2. Blocking: Wash the plate and add a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding. Incubate for 60 minutes at room temperature. 3. Sample Incubation: Wash the plate. Add diluted patient plasma, controls, and a standard curve of known vWF concentrations to the wells. Incubate for approximately 30-90 minutes to allow the capture antibody to bind the vWF in the samples. 4. Detection Antibody: Wash the plate to remove unbound material. Add a second, enzyme-conjugated antibody (e.g., horseradish peroxidase [HRP]-conjugated anti-human vWF). Incubate for 30-90 minutes. 5. Substrate Addition: Wash the plate to remove unbound conjugate. Add a chromogenic substrate (e.g., TMB or OPD). The HRP enzyme will catalyze a color change. 6. Reaction Stop & Read: Stop the reaction with an acid (e.g., H2SO4) and measure the absorbance at 450 nm using a microplate reader. 7. Quantification: Calculate the vWF:Ag concentration in the patient samples by interpolating their absorbance values against the standard curve.

-

Principle: This is a functional assay that measures the ability of vWF to bind to platelet GPIb, a critical step in primary hemostasis. [20]The antibiotic ristocetin is used in vitro to induce this binding between plasma vWF and either patient platelets or, more commonly, a standardized suspension of formalin-fixed platelets. [21][22]The rate of platelet agglutination is proportional to the functional activity of the vWF in the sample. This assay is chosen because it directly assesses the primary biological function of vWF related to platelet interaction.

-

Detailed Protocol: Ristocetin Cofactor Assay (Turbidimetric Method) [21][22] 1. Reagent Preparation: Reconstitute lyophilized, formalin-fixed platelets and ristocetin reagent. Prepare dilutions of a reference plasma to create a standard curve. 2. Sample Preparation: Prepare dilutions of patient plasma and controls. 3. Assay Performance: In an aggregometer cuvette, warm the platelet suspension. Add the patient plasma (or standard/control) and allow to incubate briefly. 4. Initiate Agglutination: Add the ristocetin solution to the cuvette to initiate the reaction. 5. Measurement: The aggregometer measures the change in light transmission as the platelets agglutinate. The rate of agglutination (slope) is recorded. 6. Quantification: A standard curve is generated by plotting the agglutination slopes of the reference plasma dilutions against their known vWF:RCo concentrations. The vWF:RCo activity in the patient sample is determined from this curve.

Global Assays of Primary Hemostasis

-

Principle: The PFA system simulates primary hemostasis in vitro under high-shear flow conditions. [23][24]Whole blood is aspirated through a microscopic aperture in a membrane coated with collagen and a platelet agonist (either epinephrine or ADP). [25][26]The time it takes for a stable platelet plug to form and occlude the aperture is measured as the "Closure Time" (CT). [23]This test is highly dependent on adequate vWF function, making it a valuable tool for screening for VWD and for monitoring the efficacy of desmopressin therapy. [23][27]

-

Workflow and Interpretation:

-

Sample Collection: Collect whole blood in a 3.2% sodium citrate tube.

-

Cartridge Insertion: Place the appropriate test cartridge (Collagen/Epinephrine or Collagen/ADP) into the PFA instrument.

-

Assay Run: Pipette the whole blood sample into the cartridge reservoir. The instrument automates the aspiration and measurement process.

-

Result: The instrument reports the Closure Time in seconds.

-

Causality in Interpretation: A prolonged Closure Time with the Collagen/Epinephrine cartridge that corrects (or significantly shortens) after desmopressin administration provides a global, functional confirmation that the released vWF is effective at mediating platelet plug formation under shear stress. [23][27]

-

Applications in Research and Drug Development

Therapeutic Use in von Willebrand Disease

Desmopressin is the established first-line therapy for managing bleeding episodes and for surgical prophylaxis in the majority of patients with Type 1 VWD and some with Type 2. [3][5]Its use avoids the need for plasma-derived blood products, reducing the associated risks. [28]The decision to use desmopressin is guided by the results of the DDAVP challenge test, ensuring a personalized medicine approach.

Research Applications

Desmopressin serves as a powerful pharmacological tool for studying the fundamental biology of endothelial cells. It allows researchers to probe the mechanisms of Weibel-Palade body exocytosis, vWF processing and release, and the regulation of hemostasis by the endothelium. [6][8]

Conclusion

(Deamino-Cys1,Val4,D-Arg8)-Vasopressin (desmopressin) is a critical agent in the management of VWD, exerting its effect by stimulating the V2R-cAMP signaling pathway in endothelial cells to induce the release of stored von Willebrand factor. A thorough understanding of this mechanism, coupled with robust laboratory methodologies such as the DDAVP challenge test, vWF antigen and activity assays, and global hemostasis analyzers like the PFA-100, is essential for its appropriate clinical application and for advancing research in hemostasis and thrombosis. This guide provides the technical and causal framework for professionals in the field to effectively study and utilize this important therapeutic compound.

References

-

Kaufmann, J. E., Oksche, A., Wollheim, C. B., Günther, G., Rosenthal, W., & Vischer, U. M. (2000). Vasopressin-induced von Willebrand factor secretion from endothelial cells involves V2 receptors and cAMP. The Journal of Clinical Investigation, 106(1), 107–116. [Link] [6][11][12]2. Kaufmann, J. E., Oksche, A., Wollheim, C. B., Günther, G., Rosenthal, W., & Vischer, U. M. (2000). Vasopressin-induced von Willebrand factor secretion from endothelial cells involves V2 receptors and cAMP. The Journal of clinical investigation, 106(1), 107-116. [Link]

-

Siemens Healthineers. (n.d.). PFA-100 System. Siemens Healthineers USA. [Link]

-

Dr.Oracle. (2026, January 13). What is the role of DDAVP (Desmopressin) in managing bleeding episodes in patients with Von Willebrand Disease? Dr.Oracle. [Link]

-

Deranged Physiology. (2015, October 28). Desmopressin (DDAVP) in the treatment of platelet dysfunction. [Link]

-

Kaufmann, J. E., et al. (2000). Vasopressin-induced von Willebrand factor secretion from endothelial cells involves V2 receptors and cAMP. The Journal of Clinical Investigation. [Link]

-

Children's Minnesota. (n.d.). Desmopressin (DDAVP) for bleeding disorders. [Link]

-

Mannucci, P. M. (1997). Desmopressin (DDAVP) in the Treatment of Bleeding Disorders: The First 20 Years. Infected Blood Inquiry. [Link]

-

Colucci, G., & Strukova, S. (2014). Desmopressin and super platelets. Blood, 123(12), 1779–1780. [Link]

-

Practical-Haemostasis.com. (2022, September 27). Von Willebrand Factor Immunological Assays. [Link]

-

Rumley, A. (2005). STANDARD OPERATION PROCEDURE FOR Von Willebrand Factor (vWF) antigen ELISA. University of Glasgow. [Link]

-

de Wee, E. M., et al. (2019). von Willebrand factor and factor VIII levels after desmopressin are associated with bleeding phenotype in type 1 VWD. Blood Advances, 3(23), 4104–4112. [Link]

-

Al-Banaa, K., et al. (2025). A Review of Desmopressin Use in Bleeding Disorders: An Unsung Hero?. Journal of clinical medicine, 14(13), 3845. [Link]

-

Helena Laboratories. (n.d.). von Willebrand Factor ELISA Kit. [Link]

-

Ahuja, S., et al. (2019). Quantitative Analysis of Desmopressin (DDAVP) Response in Adult Patients With Type 1 Von Willebrand Disease. Cureus, 11(6), e4910. [Link]

-

Kaufmann, J. E., et al. (2000). Vasopressin-induced von Willebrand factor secretion from endothelial cells involves V2 receptors and cAMP. The Journal of clinical investigation, 106(1), 107-116. [Link]

-

R Discovery. (n.d.). What molecular and cellular mechanisms are involved in the therapeutic effects of Desmopressin Acetate?[Link]

-

Federici, A. B. (2008). The use of desmopressin in von Willebrand disease: the experience of the first 30 years (1977-2007). Haemophilia, 14 Suppl 1, 5-14. [Link]

-

ResearchGate. (n.d.). Endothelial cell release of VWF upon stimulation with DDAVP. [Link]

-

Rose, E. H., & Aledort, L. M. (1991). Nasal Spray Desmopressin (DDAVP) for Mild Hemophilia A and von Willebrand Disease. Annals of Internal Medicine, 114(7), 563-568. [Link]

-

The Blood Project. (2021, September 19). How does desmopressin acetate (DDAVP) increase vWF levels?[Link]

-

Mannucci, P. M. (1997). DESMOPRESSIN (DDAVP) IN THE TREATMENT OF BLEEDING DISORDERS. World Federation of Hemophilia. [Link]

-

World Federation of Hemophilia. (n.d.). PART 8 Von Willebrand Disease Lab Investigation. [Link]

-

Helena Laboratories. (n.d.). RISTOCETIN COFACTOR ASSAY. [Link]

-

CoaChrom Diagnostica. (n.d.). von Willebrand Factor antigen (vWF). [Link]

-

Wikipedia. (n.d.). Vasopressin receptor 2. [Link]

-

Chrono-log Corporation. (n.d.). CHRONO-LOG® RISTOCETIN COFACTOR ASSAY. [Link]

-

Bio/Data Corporation. (2024, January 10). Decoding VWD: Ristocetin Cofactor Assay Insight. [Link]

-

Kim, J. E., et al. (2018). Effectiveness of Platelet Function Analyzer-100 for Laboratory Detection of Anti-Platelet Drug-Induced Platelet Dysfunction. Annals of laboratory medicine, 38(5), 437-444. [Link]

-

van Vlijmen, B. J. M., et al. (2022). Quantification of the relationship between desmopressin concentration and Von Willebrand factor in Von Willebrand disease type 1: A pharmacodynamic study. Haematologica, 107(5), 1172-1180. [Link]

-

ResearchGate. (2025, August 6). (PDF) Vasopressin-induced von Willebrand factor secretion from endothelial cells involves V2 receptors and cAMP. [Link]

-

Wikipedia. (n.d.). PFA-100. [Link]

-

Sysmex. (n.d.). Instruction for Use (eIFU), BC von Willebrand Reagent. [Link]

-

van Loon, J., et al. (2022). Desmopressin response depends on the presence and type of genetic variants in patients with type 1 and type 2 von Willebrand disease. Blood Advances, 6(18), 5328–5337. [Link]

-

Al-Banaa, K., et al. (2025). A Review of Desmopressin Use in Bleeding Disorders: An Unsung Hero?. Journal of clinical medicine, 14(13), 3845. [Link]

-

ResearchGate. (2025, August 6). Desmopressin as a Treatment in Patients With Von Willebrand Disease: A Systematic Review. [Link]

-

The Blood Project. (2021, October 11). What is the Platelet Function Analyzer (PFA-100/PFA-200)?[Link]

-

Flood, V. H. (2010). Laboratory Testing for von Willebrand Disease: Toward a Mechanism-Based Classification. Seminars in thrombosis and hemostasis, 36(5), 525-534. [Link]

-

de Wee, E. M., et al. (2019). von Willebrand factor and factor VIII levels after desmopressin are associated with bleeding phenotype in type 1 VWD. Blood advances, 3(23), 4104-4112. [Link]

-

ResearchGate. (n.d.). Effects of desmopressin (DDAVP) on von Willebrand factor antigen levels...[Link]

Sources

- 1. A Review of Desmopressin Use in Bleeding Disorders: An Unsung Hero? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. childrensmn.org [childrensmn.org]

- 3. The use of desmopressin in von Willebrand disease: the experience of the first 30 years (1977-2007) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. droracle.ai [droracle.ai]

- 6. JCI - Vasopressin-induced von Willebrand factor secretion from endothelial cells involves V2 receptors and cAMP [jci.org]

- 7. thebloodproject.com [thebloodproject.com]

- 8. ashpublications.org [ashpublications.org]

- 9. Vasopressin receptor 2 - Wikipedia [en.wikipedia.org]

- 10. Vasopressin-induced von Willebrand factor secretion from endothelial cells involves V2 receptors and cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JCI - Vasopressin-induced von Willebrand factor secretion from endothelial cells involves V2 receptors and cAMP [jci.org]

- 12. Vasopressin-induced von Willebrand factor secretion from endothelial cells involves V2 receptors and cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Von Willebrand Factor Immunological Assays [practical-haemostasis.com]

- 16. www1.wfh.org [www1.wfh.org]

- 17. cls.ucl.ac.uk [cls.ucl.ac.uk]

- 18. helena.com [helena.com]

- 19. coachrom.com [coachrom.com]

- 20. biodatacorp.com [biodatacorp.com]

- 21. helena.com [helena.com]

- 22. chronolog.com [chronolog.com]

- 23. PFA-100 System - Siemens Healthineers USA [siemens-healthineers.com]

- 24. thebloodproject.com [thebloodproject.com]

- 25. Effectiveness of Platelet Function Analyzer-100 for Laboratory Detection of Anti-Platelet Drug-Induced Platelet Dysfunction [annlabmed.org]

- 26. PFA-100 - Wikipedia [en.wikipedia.org]

- 27. d-nb.info [d-nb.info]

- 28. www1.wfh.org [www1.wfh.org]

Technical Guide: Investigating the Antiproliferative Effects of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin and its Analogs on Cancer Cells

This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals engaged in evaluating the anticancer properties of the vasopressin analog (Deamino-Cys1,Val4,D-Arg8)-Vasopressin and related compounds. This guide emphasizes the mechanistic rationale behind experimental design, presents detailed, self-validating protocols, and offers insights into data interpretation to ensure scientific rigor and reproducibility.

Introduction: Targeting the Vasopressin V2 Receptor in Oncology

The neurohypophysial hormone arginine vasopressin (AVP) exerts a wide range of physiological effects by binding to a family of G protein-coupled receptors: V1a, V1b, and V2. In the context of oncology, these receptors play distinct and often opposing roles. Activation of V1 receptors is frequently associated with the stimulation of cellular proliferation in various cancers.[1][2] In contrast, the V2 receptor (V2R) has emerged as a promising therapeutic target, as its activation is linked to antiproliferative signaling pathways.[1][2]

Desmopressin (DDAVP, 1-deamino-8-D-arginine vasopressin), a synthetic analog of AVP, is a selective agonist for the V2R.[3][4] Initially developed for its antidiuretic and hemostatic properties, preclinical and clinical evidence has revealed its potential as an anticancer agent, capable of inhibiting tumor growth and metastasis.[3][4] This has spurred the development of novel DDAVP analogs with enhanced antitumor efficacy.

This guide focuses on the methodological investigation of compounds like (Deamino-Cys1,Val4,D-Arg8)-Vasopressin. Structure-activity relationship studies have shown that substitutions at positions 4 and 5 of the peptide loop are critical for its antiproliferative activity.[5][6][7] A notable analog, [V4Q5]dDAVP ([4-valine 5-glutamine] desmopressin), has demonstrated significantly higher antiproliferative effects than the parent DDAVP compound in V2R-expressing breast cancer cells.[5][6][8] The principles and protocols outlined herein are applicable to the study of this entire class of V2R agonists.

Core Mechanism of Action: V2R-Mediated Antiproliferative Signaling

The anticancer activity of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin and its analogs is contingent upon their binding to the V2R on the surface of cancer cells. This interaction initiates a well-defined intracellular signaling cascade that culminates in the inhibition of cell growth.

The key steps are:

-

Receptor Binding & G-Protein Activation: The vasopressin analog binds to the extracellular domain of the V2R. This induces a conformational change, activating the associated stimulatory G protein (Gs).

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), leading to a rapid increase in intracellular cAMP levels.[1][4][8][9]

-

PKA Activation & Downstream Effects: Elevated cAMP acts as a second messenger, binding to and activating cAMP-dependent Protein Kinase A (PKA). PKA then phosphorylates a multitude of downstream target proteins, which can trigger cellular responses such as cell cycle arrest (often at the G0/G1 phase) and the induction of apoptosis (programmed cell death), thereby exerting a cytostatic or cytotoxic effect.[10][11]

Caption: V2R-mediated antiproliferative signaling pathway.

A Methodological Guide to Experimental Investigation

A robust investigation into the antiproliferative effects of a V2R agonist requires a multi-faceted approach, moving from target validation to quantitative assessment of cellular response and mechanistic inquiry.

Workflow for Pre-Screening and Target Validation

The foundational step is to ensure the selected cancer cell models express the drug's target, the V2 receptor. The antiproliferative effects are entirely V2R-dependent.

Caption: Workflow for V2R expression analysis in cancer cells.

Expert Insight: It is crucial to select both cell lines with known V2R expression (e.g., MCF-7, MDA-MB-231, CT-26, MG-63) and potentially negative cell lines (e.g., U-2 OS) to serve as controls, thereby validating that the observed effects are target-specific.[8][10][12]

Protocol: V2R Expression Analysis via RT-qPCR

-

Cell Culture: Grow selected cancer cell lines to approximately 80% confluency in their recommended culture media.

-

RNA Isolation: Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR: Prepare a qPCR reaction mix containing cDNA template, V2R-specific primers, a housekeeping gene primer set (e.g., GAPDH or ACTB), and a suitable SYBR Green master mix.

-

Thermal Cycling: Run the qPCR plate on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).

-

Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of the V2R gene using the comparative Ct (ΔΔCt) method, normalized to the housekeeping gene.

Quantifying Antiproliferative Activity

Once V2R expression is confirmed, the next step is to quantify the compound's effect on cell proliferation and survival using both short-term and long-term assays.

Method 1: Short-Term Cell Viability (MTT Assay)

-

Causality: The MTT assay measures the activity of mitochondrial dehydrogenases, which is proportional to the number of viable, metabolically active cells.[13] It is a rapid method to generate a dose-response curve over a 72-hour period, providing an initial assessment of potency (IC50).[3][14]

Protocol: MTT Assay for Dose-Response Analysis

-

Cell Seeding: Seed V2R-positive cells in a 96-well plate at a predetermined optimal density (e.g., 2,500-5,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin (e.g., from 1 nM to 10 µM) in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the logarithm of the drug concentration and fit a non-linear regression curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Method 2: Long-Term Survival (Clonogenic Assay)

-

Causality: This assay provides a more stringent measure of anticancer activity by assessing the ability of a single cell to undergo unlimited division and form a colony.[15][16] It is particularly sensitive to cytostatic agents that may not show strong effects in short-term viability assays.[8]

Protocol: Clonogenic Survival Assay

-

Cell Seeding: Plate a low number of cells (e.g., 200-1,000 cells) in 6-well plates and allow them to attach.

-

Treatment: Treat the cells with various concentrations of the vasopressin analog for the entire duration of colony growth (continuous exposure) or for a defined period (e.g., 24 hours).

-

Incubation: Incubate the plates for 7-14 days, until visible colonies (≥50 cells) are formed in the control wells.

-

Fixation & Staining: Aspirate the medium, wash with PBS, and fix the colonies with a methanol/acetic acid solution. Stain with 0.5% crystal violet solution.

-

Colony Counting: Wash the plates with water, allow them to air dry, and count the number of colonies in each well.

-

Data Analysis: Calculate the Plating Efficiency (PE) for the control group and the Surviving Fraction (SF) for each treatment group (SF = [colonies counted / cells seeded] / PE).

Elucidating the Cellular Mechanism

Understanding how the compound inhibits proliferation is critical. The primary mechanisms for V2R agonists are cell cycle arrest and apoptosis induction.

Method 1: Cell Cycle Analysis

-

Causality: Antiproliferative compounds often halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cells from dividing. Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of cells in each phase based on their DNA content.[8][11]

Protocol: PI Staining for Cell Cycle Analysis

-

Cell Treatment: Culture cells in 6-well plates and treat with the compound (e.g., at its IC50 concentration) for 24-48 hours.

-

Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Method 2: Apoptosis Detection

-

Causality: To distinguish between a cytostatic (growth arrest) and a cytotoxic (cell-killing) effect, it is essential to measure apoptosis. The Annexin V/PI assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (a hallmark of early apoptosis) and loss of membrane integrity (late apoptosis/necrosis).[10]

Protocol: Annexin V/PI Staining for Apoptosis

-

Cell Treatment: Treat cells as described for the cell cycle analysis protocol.

-

Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol (e.g., from a commercial kit).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze immediately on a flow cytometer. The results will segregate the cell population into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Synthesis and Interpretation

A comprehensive understanding is achieved by synthesizing the data from all assays. The following table provides an example of how to structure and interpret the collective results for a hypothetical V2R agonist.

| Assay | Cell Line | Result | Interpretation |

| V2R Expression (RT-qPCR) | MCF-7 | High Expression | Confirms target presence; cell line is suitable for further assays. |

| U-2 OS | No/Low Expression | V2R-negative control; any effect seen should be off-target. | |

| MTT Assay (72h) | MCF-7 | IC50 = 950 nM | The compound has a modest antiproliferative effect in a short-term assay. |

| Clonogenic Assay (10 days) | MCF-7 | IC50 = 250 nM | The compound has a potent inhibitory effect on long-term cell survival, suggesting a strong cytostatic action.[8][17] |

| Cell Cycle Analysis (48h) | MCF-7 | 25% increase in G0/G1 phase cells | The compound induces cell cycle arrest at the G0/G1 checkpoint.[11] |

| Apoptosis Assay (48h) | MCF-7 | 18% increase in Annexin V+ cells | The compound also induces a moderate level of apoptosis.[10] |

Future Directions

The successful in vitro characterization of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin's antiproliferative effects provides a strong foundation for subsequent preclinical development.

-

In Vivo Efficacy Studies: The next logical step is to evaluate the compound's ability to inhibit tumor growth in animal models, such as xenografts of human cancer cells (e.g., MDA-MB-231) in immunodeficient mice.[8][10] These studies are critical for assessing therapeutic potential, pharmacokinetics, and toxicity.

-

Anti-Metastatic Potential: Given that DDAVP has shown promise in reducing metastasis, investigating the effect of novel analogs on cancer cell migration, invasion, and metastatic spread in relevant animal models is a high-priority research avenue.[3][12]

-

Combination Therapies: Exploring the synergistic or additive effects of the vasopressin analog when combined with standard-of-care chemotherapeutic agents (e.g., paclitaxel, 5-fluorouracil) could reveal enhanced treatment strategies with potentially lower toxicity.[3][11]

References

-

Alonso, D. F., et al. (2007). Antitumor Effects of Desmopressin in Combination with Chemotherapeutic Agents in a Mouse Model of Breast Cancer. Anticancer Research. [Link]

-

Harris, G., et al. (2016). An unbiased metric of antiproliferative drug effect in vitro. Nature Methods. [Link]

-

Garona, J., et al. (2011). Effects of the synthetic vasopressin analog desmopressin in a mouse model of colon cancer. Anticancer Research. [Link]

-

Iannucci, N. B., et al. (2017). The novel desmopressin analogue [V4Q5]dDAVP inhibits angiogenesis, tumour growth and metastases in vasopressin type 2 receptor-expressing breast cancer models. British Journal of Cancer. [Link]

-

Porretti, M., et al. (2021). Anticancer activity of repurposed hemostatic agent desmopressin on AVPR2-expressing human osteosarcoma. Oncology Reports. [Link]

-

Lozano, E., et al. (2018). Antiproliferative Effects of Oxytocin and Desmopressin on Canine Mammary Cancer Cells. Veterinary Sciences. [Link]

-

Iannucci, N. B., et al. (2019). Peptide Agonists of Vasopressin V2 Receptor Reduce Expression of Neuroendocrine Markers and Tumor Growth in Human Lung and Prostate Tumor Cells. Frontiers in Oncology. [Link]

-

Poddar, S., et al. (2022). Vasopressin Receptor Type-2 Mediated Signaling in Renal Cell Carcinoma Stimulates Stromal Fibroblast Activation. International Journal of Molecular Sciences. [Link]

-

Garona, J., & Alonso, D. F. (2014). Reciprocal interactions between tumor and endothelial cells: effects of selective vasopressin V2 receptor peptide agonists. Cancer Cell & Microenvironment. [Link]

-

Tsuboi, Y., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Pharmacological and Toxicological Methods. [Link]

-

Ripoll, G. V., et al. (2011). Reduction of tumor angiogenesis induced by desmopressin in a breast cancer model. Breast Cancer Research and Treatment. [Link]

-

Lassalle, A., et al. (2017). Targeting the Vasopressin Type 2 Receptor for Renal Cell Carcinoma Therapy. International Journal of Molecular Sciences. [Link]

-

Keilhack, H., & Chang, P. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Methods in Molecular Biology. [Link]

-

Agbarya, A., et al. (2015). A phase II dose-escalation trial of perioperative desmopressin (1-desamino-8-d-arginine vasopressin) in breast cancer patients. Breast Cancer Research and Treatment. [Link]

-

Keilhack, H., & Chang, P. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Springer Nature Experiments. [Link]

-

Iannucci, N. B., et al. (2011). Antiproliferative effect of 1-deamino-8-D-arginine vasopressin analogs on human breast cancer cells. Future Medicinal Chemistry. [Link]

-

North, W. G. (2000). Gene regulation of vasopressin and vasopressin receptors in cancer. Experimental Physiology. [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

-

Iannucci, N. B., et al. (2011). Antiproliferative Effect of 1-Deamino-8-D-Arginine Vasopressin Analogs on Human Breast Cancer Cells. ResearchGate. [Link]

-

Iannucci, N. B., et al. (2014). Structure-activity relationship of 1-desamino-8-D-arginine vasopressin as an antiproliferative agent on human vasopressin V2 receptor-expressing cancer cells. Molecular Medicine Reports. [Link]

-

Iannucci, N. B., et al. (2014). Structure-activity relationship of 1-desamino-8-D-arginine vasopressin as an antiproliferative agent on human vasopressin V2 receptor-expressing cancer cells. Spandidos Publications. [Link]

-

Porretti, M., et al. (2022). Vasopressin Analog [V4Q5]dDAVP Exerts Cooperative Anticancer Effects in Combination With Low-Dose 5-Fluorouracil on Aggressive Colorectal Cancer Models. World Journal of Oncology. [Link]

Sources

- 1. Frontiers | Peptide Agonists of Vasopressin V2 Receptor Reduce Expression of Neuroendocrine Markers and Tumor Growth in Human Lung and Prostate Tumor Cells [frontiersin.org]

- 2. Targeting the Vasopressin Type 2 Receptor for Renal Cell Carcinoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. A phase II dose-escalation trial of perioperative desmopressin (1-desamino-8-d-arginine vasopressin) in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiproliferative effect of 1-deamino-8-D-arginine vasopressin analogs on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationship of 1-desamino-8-D-arginine vasopressin as an antiproliferative agent on human vasopressin V2 receptor-expressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The novel desmopressin analogue [V4Q5]dDAVP inhibits angiogenesis, tumour growth and metastases in vasopressin type 2 receptor-expressing breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Vasopressin Analog [V 4 Q 5 ]dDAVP Exerts Cooperative Anticancer Effects in Combination With Low-Dose 5-Fluorouracil on Aggressive Colorectal Cancer Models | Sobol | World Journal of Oncology [wjon.org]

- 12. Effects of the synthetic vasopressin analog desmopressin in a mouse model of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. kosheeka.com [kosheeka.com]

- 14. Frontiers | Antiproliferative Effects of Oxytocin and Desmopressin on Canine Mammary Cancer Cells [frontiersin.org]

- 15. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 17. spandidos-publications.com [spandidos-publications.com]

Methodological & Application

(Deamino-Cys1,Val4,D-Arg8)-Vasopressin: A Comprehensive Guide to In Vitro and In Vivo Experimental Protocols

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental protocols for (Deamino-Cys1,Val4,D-Arg8)-Vasopressin, commonly known as Desmopressin. This synthetic analogue of the natural hormone arginine vasopressin (AVP) is a potent and selective agonist for the vasopressin V2 receptor, making it a cornerstone in the treatment of central diabetes insipidus and other related conditions. This guide delves into the core methodologies required to characterize its binding affinity, functional activity, and in vivo efficacy.

Introduction: The Scientific Foundation of Desmopressin

Desmopressin's therapeutic efficacy stems from its unique structural modifications compared to native vasopressin. The deamination of cysteine at position 1 enhances its resistance to enzymatic degradation, thereby prolonging its half-life. The substitution of L-arginine with D-arginine at position 8 significantly reduces its pressor activity (mediated by V1a receptors) while potentiating its antidiuretic effects (mediated by V2 receptors).[1] This selectivity for the V2 receptor is the key to its clinical utility, allowing for potent antidiuresis without the cardiovascular side effects associated with non-selective vasopressin receptor agonists.[1][2]

The primary mechanism of action of Desmopressin involves binding to the V2 receptors, which are Gs-protein coupled receptors located on the basolateral membrane of the collecting ducts and distal convoluted tubules in the kidneys.[2] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the renal tubule cells. This increases water permeability, leading to enhanced water reabsorption from the urine and consequently, a more concentrated urine and reduced urine output.[2]

In Vitro Characterization: Unveiling Receptor Interaction and Functional Potency

In vitro assays are fundamental to understanding the molecular pharmacology of Desmopressin. These experiments allow for the precise quantification of its binding affinity for the V2 receptor and its functional potency in stimulating the downstream signaling cascade.

Radioligand Binding Assays: Quantifying Affinity and Selectivity